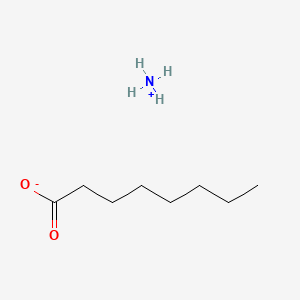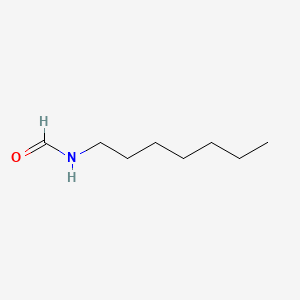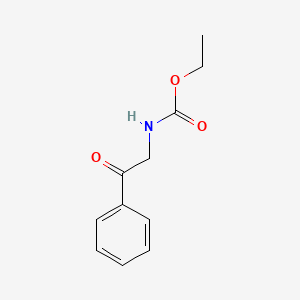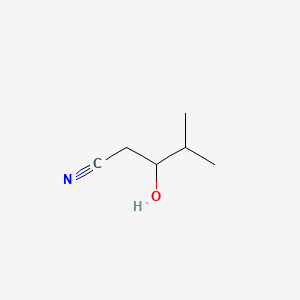
3-Hydroxy-4-methylpentanenitrile
Overview
Description
3-Hydroxy-4-methylpentanenitrile is an organic compound with the molecular formula C₆H₁₁NO It is a hydroxynitrile, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylpentanenitrile can be synthesized through several methods:
From Aldehydes and Ketones: One common method involves the addition of hydrogen cyanide (HCN) to aldehydes or ketones.
From Halogenoalkanes: Another method involves the substitution reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylpentanenitrile undergoes several types of chemical reactions:
Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 3-amino-4-methylpentanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a metal catalyst.
Substitution: Common reagents for substitution reactions include halogens (e.g., Br₂) and alkyl halides.
Major Products Formed
Oxidation: 4-Methylpentanenitrile
Reduction: 3-Amino-4-methylpentanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-Hydroxy-4-methylpentanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylpentanenitrile involves its interactions with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, while the nitrile group can undergo nucleophilic addition reactions . These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylpentanenitrile: Similar structure but with the hydroxyl group on the second carbon atom.
3-Hydroxy-3-methylpentanenitrile: Similar structure but with the methyl group on the third carbon atom.
4-Hydroxy-4-methylpentanenitrile: Similar structure but with the hydroxyl group on the fourth carbon atom.
Uniqueness
3-Hydroxy-4-methylpentanenitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its similar compounds .
Properties
IUPAC Name |
3-hydroxy-4-methylpentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)3-4-7/h5-6,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKFZXGNLHVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381279 | |
| Record name | 3-hydroxy-4-methylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60234-37-9 | |
| Record name | 3-hydroxy-4-methylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




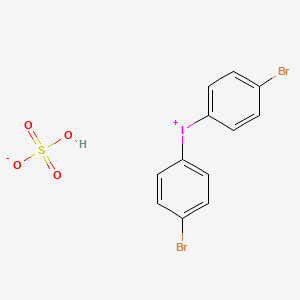
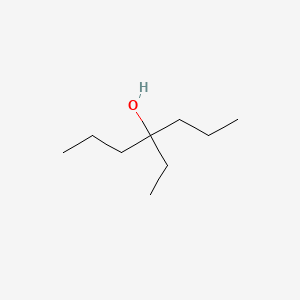

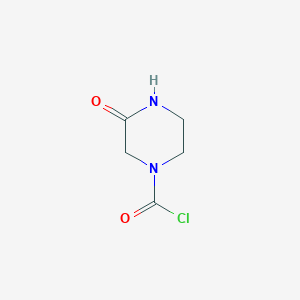
![Bicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B3054342.png)
